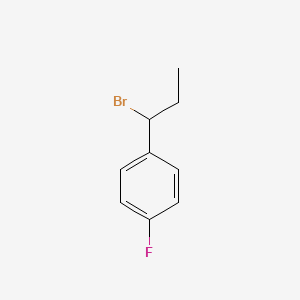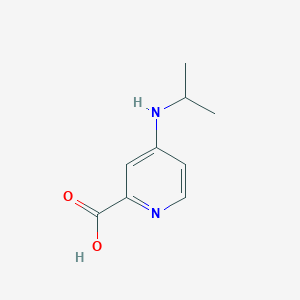
4-Prop-2-ynyloxy-phenol
概要
説明
4-Prop-2-ynyloxy-phenol is an organic compound characterized by the presence of a phenol group substituted with a prop-2-ynyloxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyloxy-phenol typically involves the reaction of 4-hydroxyphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated in situ, attacks the propargyl bromide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Prop-2-ynyloxy-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Propargyl bromide, potassium carbonate, acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted phenol derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.
科学的研究の応用
4-Prop-2-ynyloxy-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antiurease activities.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
作用機序
The mechanism of action of 4-Prop-2-ynyloxy-phenol involves its interaction with specific molecular targets, such as enzymes. For instance, its antiurease activity is attributed to its ability to inhibit the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene
- 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene
- 4,4’-(Propane-2,2-diyl)bis((prop-2-ynyloxy)benzene)
Uniqueness
4-Prop-2-ynyloxy-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antibacterial activity .
特性
IUPAC Name |
4-prop-2-ynoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNDGAXTKABBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)




![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7860332.png)







